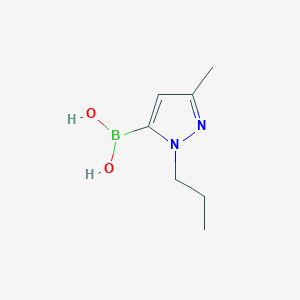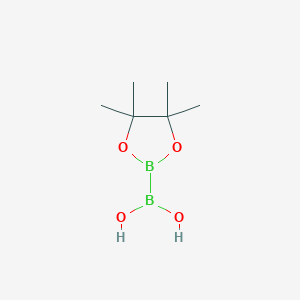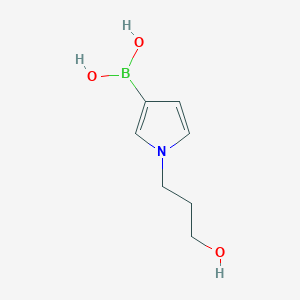
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The boronic acid group imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrrole with a boronic acid or boronate ester under mild conditions . This reaction is known for its functional group tolerance and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
2-Pyridylboronic acid: Contains a pyridine ring instead of a pyrrole ring, offering different electronic properties.
3-Hydroxypropylboronic acid: Lacks the pyrrole ring, resulting in different reactivity and applications.
Uniqueness: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is unique due to the combination of the pyrrole ring and the boronic acid group, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C7H12BNO3 |
|---|---|
Molekulargewicht |
168.99 g/mol |
IUPAC-Name |
[1-(3-hydroxypropyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO3/c10-5-1-3-9-4-2-7(6-9)8(11)12/h2,4,6,10-12H,1,3,5H2 |
InChI-Schlüssel |
BMKJFIHREPUFTM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C=C1)CCCO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




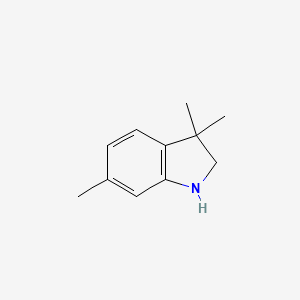




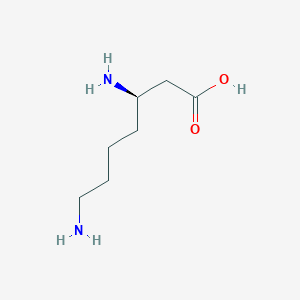
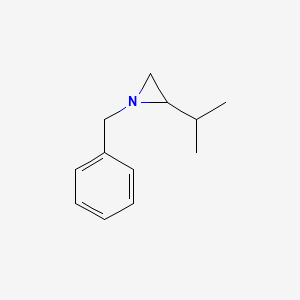

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)
